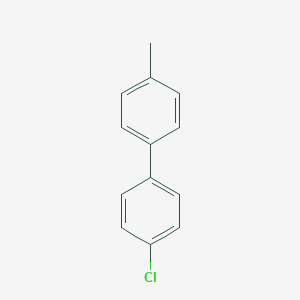

4-Chloro-4'-methyl-1,1'-biphenyl

Descripción general

Descripción

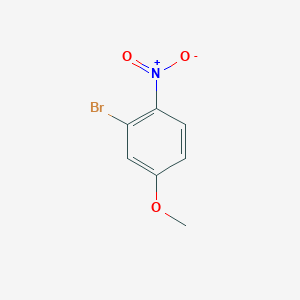

“4-Chloro-4’-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C12H9Cl . It is a simple aromatic halogenated organic compound . The compound is generally unreactive, and its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-methyl-1,1’-biphenyl” consists of a biphenyl core with a chlorine atom substituted at the 4-position and a methyl group at the 4’-position . The molecular weight of the compound is 188.653 .

Chemical Reactions Analysis

As a simple aromatic halogenated organic compound, “4-Chloro-4’-methyl-1,1’-biphenyl” is generally unreactive . Its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

Aplicaciones Científicas De Investigación

Liquid-crystalline properties : 4-alkyl-3-chloro(methyl)-4′-substituted biphenyls and terphenyls, which include variants of 4-Chloro-4'-methyl-1,1'-biphenyl, have been synthesized and investigated for their mesomorphic properties. These compounds show liquid-crystalline phases at lower temperatures and over a narrower range compared to their unsubstituted analogues (Bezborodov et al., 1991).

Bacterial degradation pathway : Pseudomonas cepacia P166 can utilize 4-chlorobiphenyl for growth, producing 4-chlorobenzoate as a central intermediate. This study identifies key metabolites in the degradation pathway, including 4-chlorocatechol, which is mineralized by a meta cleavage pathway (Arensdorf & Focht, 1995).

Photochemistry in crystalline solids : A photochemical study on crystalline 3-substituted 3-chlorodiazirines with 4-biphenyl substituents showed that irradiation results in product formation analogous to those observed in solution. This study gives insights into the reactivity of singlet-state chlorocarbenes derived from these compounds (Sanramé et al., 2003).

Liquid-crystalline linear malonates and cyanoacetates : 4-Cyano-1,1'-biphenyl derivatives, closely related to 4-Chloro-4'-methyl-1,1'-biphenyl, have been used to create liquid-crystalline linear malonates and cyanoacetates, forming nematic phases (Kreß et al., 2012).

Photodechlorination and chemical transformations : Studies have explored the photodechlorination of chlorobiphenyls, including 4-Chloro-4'-methyl-1,1'-biphenyl, using sodium methyl siliconate (Hawari et al., 1991), and the photolysis of ortho-methylated monochlorobiphenyls (Bunce et al., 1983).

Fluoride chemosensors : Compounds containing 4-chloro-3-methylphenol, closely related to 4-Chloro-4'-methyl-1,1'-biphenyl, have been developed as novel anion sensors for fluoride detection (Ma et al., 2013).

Mecanismo De Acción

Target of Action

4-Chloro-4’-methyl-1,1’-biphenyl, also known as 2-cyano-4’-methyl biphenyl (OTBN), is a key intermediate in the synthesis of Losartan , an antihypertensive drug . Losartan primarily targets the angiotensin II receptor type 1 (AT1) in the rennin-angiotensin system, which plays a crucial role in maintaining blood pressure and cardiovascular regulation .

Mode of Action

It is known that simple aromatic halogenated organic compounds, like 4-chloro-4’-methyl-1,1’-biphenyl, are generally unreactive . The reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

Biochemical Pathways

As a key intermediate in the synthesis of losartan , it indirectly influences the rennin-angiotensin system. Losartan, the end product, acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive effect of angiotensin II and leading to a decrease in blood pressure .

Result of Action

As a key intermediate in the synthesis of losartan , it contributes to the overall therapeutic effects of Losartan, which include lowering blood pressure and reducing the risk of stroke in patients with hypertension .

Action Environment

It’s known that simple aromatic halogenated organic compounds, like 4-chloro-4’-methyl-1,1’-biphenyl, may be incompatible with strong oxidizing and reducing agents .

Propiedades

IUPAC Name |

1-chloro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKCUNCQZYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374000 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-methyl-1,1'-biphenyl | |

CAS RN |

19482-11-2 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)